(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O4S/c20-13-2-1-3-15(10-13)23-12-18(19(24)22-6-8-27-9-7-22)28(25,26)17-5-4-14(21)11-16(17)23/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTUHBCYSQJYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is an organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizing relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C19H16ClFN2O4S
- Molecular Weight : 422.86 g/mol
- IUPAC Name : [4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
The compound features a benzo[b][1,4]thiazine core which is known for its diverse pharmacological applications. The presence of the morpholino group enhances its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar frameworks exhibit a variety of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential in several therapeutic areas.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 3-Amino-2-methylbenzo[b][1,4]thiazine | Amino group at position 3 | Antimicrobial | Enhanced solubility |
| 2-(3-Chlorophenyl)-6-fluoroquinazolin-4(3H)-one | Quinazoline core | Anticancer | Stronger protein binding affinity |
| 5-(2-Methylphenyl)-4H-thieno[3,2-c]pyridin-2-one | Thieno-pyridine framework | Anti-inflammatory | Lower toxicity profile |
This table illustrates how structural variations influence biological activity and therapeutic potential.
The mechanism by which (4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The unique arrangement of functional groups allows it to fit into active sites, potentially inhibiting or modifying the activity of these targets.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds to establish a clearer understanding of their biological activities:
- Antimicrobial Activity : Research has shown that derivatives of thiazine compounds exhibit significant antimicrobial properties against various pathogens. For example, compounds similar to our target have been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition zones.
- Anticancer Potential : In vitro studies have demonstrated that thiazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : A study exploring the anti-inflammatory properties of morpholino derivatives indicated that these compounds could significantly reduce pro-inflammatory cytokines in human cell models stimulated with lipopolysaccharides (LPS).
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
- Studies have shown that benzothiazine derivatives exhibit significant antimicrobial properties. The presence of functional groups such as chlorine and fluorine enhances the binding affinity to bacterial enzymes, potentially leading to effective treatments against resistant strains .
2. Anticancer Properties
- Research indicates that compounds similar to (4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of specific enzymes involved in cell proliferation and survival .
3. Anti-inflammatory Effects
- The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its interaction with cellular receptors can lead to reduced expression of pro-inflammatory cytokines .
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for therapeutic development .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Core Heterocyclic Systems
The benzothiazine core distinguishes this compound from triazole or triazine derivatives. For example:
- Triazole Derivatives: The compound in , (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, utilizes a triazole ring. Triazoles are known for hydrogen-bonding capabilities (e.g., N–H···S interactions) but may exhibit lower metabolic stability compared to benzothiazine sulfones due to oxidation susceptibility .
Table 1: Core Structure Comparison
Substituent Effects
- 3-Chlorophenyl Group: This substituent is shared with pesticides like triflusulfuron methyl ester ().
- 6-Fluoro Substituent: Fluorine’s electronegativity may enhance binding affinity in target proteins compared to non-halogenated analogs (e.g., ’s C. gigantea extracts lacking halogenation) .
- Morpholino Methanone: The morpholino group improves solubility, as seen in ’s triazine derivatives. However, its bulkiness might sterically hinder interactions compared to smaller moieties like methyl esters () .
Table 2: Substituent Impact on Properties
Bioactivity Potential
- Anticancer Applications: Compounds inducing ferroptosis () often feature electrophilic groups. The target’s sulfone and fluorine may mimic such activity, though normal tissue sparing (as in OSCC cells) requires further study .
- Pesticidal Activity : Structural similarities to chlorophenyl-containing pesticides () suggest possible insecticidal use, but plant-derived bioactives () may offer safer alternatives .
Preparation Methods
Core Benzo[b]Thiazine Ring Formation
The synthesis begins with constructing the benzo[b]thiazine scaffold. A common precursor, 2-aminobenzenethiol, is reacted with chloroacetyl chloride to form a thioether intermediate. Cyclization under basic conditions (e.g., NaHCO₃ in ethanol) yields 4H-benzo[b]thiazin-3(4H)-one. Subsequent chlorination with phosphorus pentachloride (PCl₅) at reflux replaces the ketone oxygen at position 3 with chlorine, producing 3-chloro-2H-benzo[b]thiazine.
Key Reaction:
$$
\text{2-Aminobenzenethiol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaHCO}3} \text{4H-Benzo[b]thiazin-3(4H)-one} \xrightarrow{\text{PCl}_5} \text{3-Chloro-2H-benzo[b]thiazine}
$$
Oxidation to Sulfone Derivatives
The 1,1-dioxido (sulfone) group is introduced via oxidation using 3-chlorobenzoperoxoic acid (m-CPBA) in dichloromethane at room temperature. This step converts the sulfur atom in the thiazine ring to a sulfone, enhancing electronic stability and influencing subsequent reactivity.
Optimization Note:
Excess m-CPBA (1.5 equivalents) ensures complete oxidation, with reaction monitoring via TLC (Rf = 0.55 in hexane:EtOAc 9:1).
Introduction of 3-Chlorophenyl Group at Position 4
A Buchwald-Hartwig coupling installs the 3-chlorophenyl group. Using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand, the thiazine intermediate reacts with 3-chlorophenylboronic acid in toluene at 100°C. Triethylamine acts as a base, with yields reaching 75–85% after column chromatography (SiO₂, hexane:EtOAc 8:2).
Reaction Scheme:
$$
\text{6-Fluoro-1,1-dioxido-thiazine} + \text{3-ClC}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{4-(3-Chlorophenyl)-6-fluoro-1,1-dioxido-thiazine}
$$
Morpholino Methanone Functionalization at Position 2
The morpholino methanone moiety is attached via a two-step process:
- Carboxylic Acid Formation : Oxidation of a methyl group at position 2 using KMnO₄ in acidic conditions generates the corresponding carboxylic acid.
- Amide Coupling : Reaction with morpholine using EDCl/HOBt in dichloromethane yields the target methanone.
Alternative Route :
Direct Friedel-Crafts acylation with morpholino carbonyl chloride in the presence of AlCl₃ provides a one-step pathway, though with lower regioselectivity.
Purification and Characterization
Final purification employs silica gel column chromatography (chloroform:methanol 95:5) followed by recrystallization from ethanol/water. Structural confirmation is achieved via:
- IR : Peaks at 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
- NMR : Distinct signals for morpholino protons (δ 3.6–3.8 ppm) and aromatic fluorine (δ −110 ppm).
- MS : Molecular ion peak at m/z 463 [M+H]⁺.
Challenges and Optimization Strategies
- Regioselectivity : Competing substitution at positions 4 and 6 is mitigated by sequential halogenation steps.
- Sulfone Stability : Oxidation conditions are carefully controlled to prevent over-oxidation or ring degradation.
- Yield Enhancement : Recycling byproducts (e.g., tetrafluorinated analogs) through metathesis reactions improves overall efficiency.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|
| Thiazine Formation | NaHCO₃, ethanol, 80°C | 65% | Scalable, mild conditions |
| Fluorination | KF, 18-crown-6, DMSO, 120°C | 82% | High regioselectivity |
| Morpholino Coupling | EDCl/HOBt, CH₂Cl₂ | 78% | Minimal side products |
Q & A
Q. What are the optimal synthetic routes for (4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazine core. Key steps include:
- Sulfonation : Introducing the 1,1-dioxido group via oxidation with mCPBA (meta-chloroperbenzoic acid) under controlled pH .
- Morpholine Conjugation : Coupling the thiazinone intermediate with morpholine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to suppress side reactions .
- Fluorination : Late-stage fluorination via nucleophilic aromatic substitution (e.g., KF in DMSO at 120°C) .
Optimization Tips : Monitor reaction progress via TLC/HPLC, and use column chromatography (silica gel, ethyl acetate/hexane) for purification. Yield improvements (>60%) are achieved by optimizing solvent polarity and stoichiometric ratios .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the morpholino methanone moiety (e.g., carbonyl resonance at ~165 ppm) and aromatic substituents (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]) with <2 ppm error .
- HPLC : Purity assessment (>95%) via reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., PI3K, MAPK) using fluorescence-based ATPase assays .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination over 48–72 hours .
- Solubility : Assess in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:
- Reproducibility Checks : Re-test in triplicate across independent labs, using standardized protocols (e.g., CLIA-certified assays) .
- Impurity Profiling : LC-MS/MS to identify degradation products (e.g., dehalogenated byproducts affecting potency) .
- Target Engagement : Confirm binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. What computational approaches are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., benzothiazine docking to kinase ATP pockets) .
- QSAR Modeling : Train models on analogs with varied substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to predict logP and IC .
- MD Simulations : Assess morpholino group flexibility in aqueous environments (GROMACS, 100 ns trajectories) to optimize pharmacokinetics .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical models?
- Methodological Answer :
- Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS to calculate t .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .
- In Vivo PK : Administer intravenously/orally to rodents, collect plasma at intervals (0–24h), and analyze using non-compartmental methods (WinNonlin) .
Q. What strategies mitigate off-target effects in functional studies?
- Methodological Answer :
- Selectivity Profiling : Screen against a panel of 100+ kinases/phosphatases (e.g., Eurofins KinaseProfiler) .
- CRISPR Knockout : Validate target specificity using isogenic cell lines lacking the putative target protein .
- Proteomics : SILAC (stable isotope labeling) to identify off-target protein interactions in treated vs. untreated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
